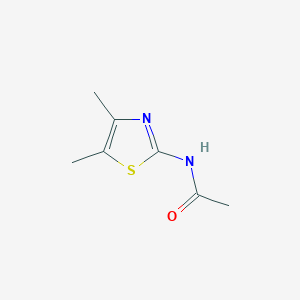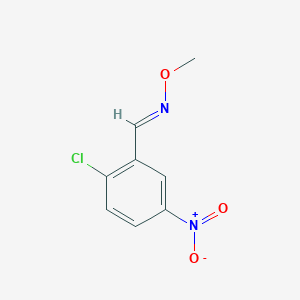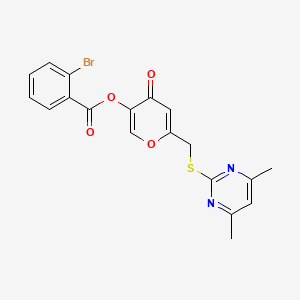
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves complex reactions that provide insights into the chemical versatility and potential applications of these molecules. For instance, the discovery of 4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 4-nitrobenzoate (ML221) as a potent APJ functional antagonist showcases the methodologies for synthesizing similar compounds. This process involves high-throughput screening and careful development of structure-activity relationships (Maloney et al., 2012).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by advanced techniques like NMR, mass spectrometry, and X-ray crystallography. These analyses provide a deep understanding of the molecular configuration, which is crucial for predicting reactivity and interactions with biological targets. The detailed structural elucidation of ethyl 5-amino-3-(4,6-dimethylpyrimidin-2-ylamino)-1-methyl-1H-pyrazole-4-carboxylate highlights the role of intramolecular hydrogen bonding and its impact on molecular stability (Wu et al., 2005).
Chemical Reactions and Properties
The compound's reactivity is explored through various chemical reactions, such as nucleophilic substitutions, cycloadditions, and electrophilic additions. These reactions underscore the compound's functional group interplay and its potential for further derivatization. For example, the synthesis of pyrazolo 3,4-pyrimidine analogues demonstrates the compound's versatility in forming biologically active derivatives (Taylor et al., 1992).
科学的研究の応用
Synthesis and Biological Evaluation
Insecticidal and Antibacterial Potential : Research on pyrimidine linked pyrazole heterocyclics, closely related to the chemical structure of interest, demonstrates significant insecticidal and antimicrobial activities. These compounds have been synthesized through microwave irradiative cyclocondensation, showcasing their potential in developing new insecticidal and antibacterial agents (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents : Novel pyrazolopyrimidines derivatives, which share a structural resemblance, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results, indicating the potential of similar structures in therapeutic applications (Rahmouni et al., 2016).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives : The synthesis of new pyrazolo[3,4-d]pyrimidin-4-one derivatives has demonstrated significant anticancer activity, particularly against the MCF-7 human breast adenocarcinoma cell line. This suggests that related compounds could be explored for their anticancer potentials (Abdellatif et al., 2014).
Antibacterial Evaluation of Novel Heterocyclic Compounds : The creation of new heterocyclic compounds containing a sulfonamido moiety, based on similar chemical frameworks, has shown high antibacterial activities. This highlights the versatility of these compounds in developing new antibacterial agents (Azab, Youssef, & El‐Bordany, 2013).
Safety And Hazards
Without specific information, it’s impossible to provide accurate safety and hazard information for this compound. As with all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound would likely involve elucidating its synthesis, properties, and potential applications. This could involve experimental studies to determine its physical and chemical properties, computational studies to predict its behavior, and potentially biological studies if it’s found to have bioactive properties.
特性
IUPAC Name |
[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O4S/c1-11-7-12(2)22-19(21-11)27-10-13-8-16(23)17(9-25-13)26-18(24)14-5-3-4-6-15(14)20/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBMWUNAAQYARD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-bromobenzoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

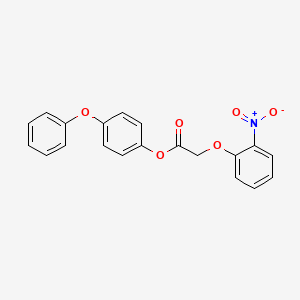
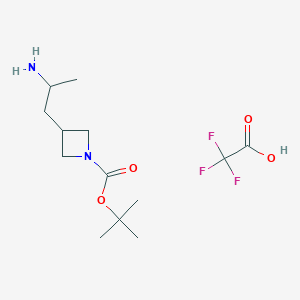
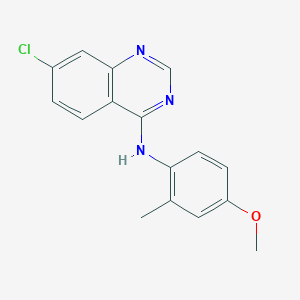
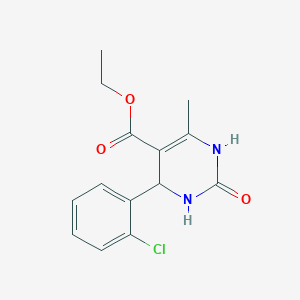
![4,7,8-Trimethyl-6-(3-methylphenyl)-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2487616.png)
![N-[5-(2-aminophenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B2487618.png)
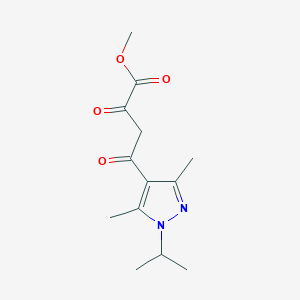
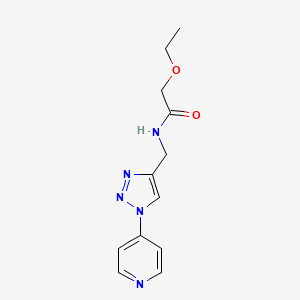
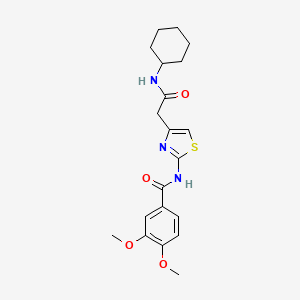
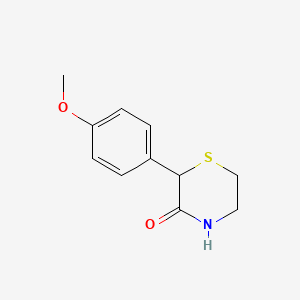
![2-Hydroxy-5-{[(2,2,2-trifluoroethoxy)carbonyl]amino}benzoic acid](/img/structure/B2487629.png)
